molecular formula C20H12K2O6S2 B1458519 Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate CAS No. 1092934-19-4

Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate

Cat. No. B1458519
M. Wt: 490.6 g/mol
InChI Key: ALWKFXOUXLSOSQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate, commonly referred to as K2BINDS, is a synthetic compound with many uses in scientific research. It is a metal-ion complexing agent used for the synthesis of metal-organic frameworks (MOFs) and is also used in the preparation of catalysts and molecular recognition materials. K2BINDS has a wide range of applications, including in the fields of materials science, biochemistry, and molecular biology.

Scientific Research Applications

Antioxidant Capacity Assays

Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate's relevance in research can be linked to studies on antioxidant capacity assays, such as the ABTS/PP Decolorization Assay. This method is widely used to measure the antioxidant capacity of various substances, suggesting potential applications of the compound in developing or improving analytical techniques for antioxidant evaluation (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Catalytic Non-Enzymatic Kinetic Resolution

In catalysis, especially in asymmetric synthesis and kinetic resolution, the compound could play a role due to its chiral nature. The review on catalytic non-enzymatic kinetic resolution emphasizes the importance of chiral catalysts in achieving high enantioselectivity, which might be enhanced by utilizing chiral compounds like Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate (Pellissier, 2011).

Hydrophilic Interaction Chromatography

The compound's potential application in hydrophilic interaction chromatography (HILIC) is inferred from its structural properties, which could influence the behavior of polar analytes during separation. HILIC is a valuable technique for separating polar, weakly acidic, or basic samples, where the compound might serve as a stationary phase modifier or additive to enhance separation efficiency (Jandera, 2011).

Development of Zwitterionic Materials

Research on sulfobetaine derivatives, which share structural similarities with Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate, highlights its potential in developing zwitterionic materials for biomedical applications, electronics, and antifouling coatings. These applications benefit from the compound's ability to interact with water molecules, leading to high hydrophilicity and low fouling characteristics (Ningrum et al., 2021).

C-C and C-X Bond Forming Cross Coupling Reactions

The compound's utility in catalysis can also extend to C-C and C-X bond-forming cross-coupling reactions, where its structural features may influence the efficiency and selectivity of these reactions. Research on diphosphines in catalytic reactions points to the importance of ligand structure in determining catalytic activity, suggesting potential applications in developing new catalysts (Birkholz, Freixa, & van Leeuwen, 2009).

properties

IUPAC Name

dipotassium;1-(2-sulfonatonaphthalen-1-yl)naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6S2.2K/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWKFXOUXLSOSQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12K2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate
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Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate
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Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate
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Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate
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Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate

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